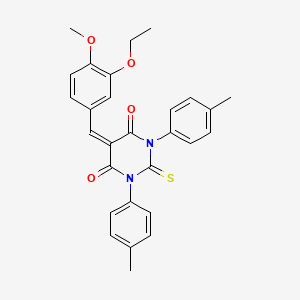![molecular formula C22H23NO3 B4937918 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol, also known as MNS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol involves the inhibition of enzymes and receptors. For example, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes, thereby preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synapse, leading to improved cognitive function. Similarly, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol inhibits β-secretase by binding to the active site of the enzyme, thereby preventing the cleavage of amyloid precursor protein. This results in a decrease in the production of amyloid beta peptide, which is the main component of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to have various biochemical and physiological effects. For example, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol is its high potency and selectivity for various enzymes and receptors. This makes it a useful tool for studying the role of these enzymes and receptors in disease pathogenesis. However, one of the limitations of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the high potency of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol can also lead to off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize the synthesis method to improve the yield and solubility of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol. Additionally, future research can focus on identifying the off-target effects of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol and developing strategies to mitigate these effects. Finally, future research can focus on developing analogs of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol with improved potency and selectivity for specific enzymes and receptors.
Métodos De Síntesis
The synthesis of 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol involves the reaction of 1-naphthol with 4-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification using column chromatography. The yield of the synthesis method is reported to be high, making it a suitable method for large-scale production.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has been extensively studied for its potential therapeutic applications. It has been found to inhibit various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A and B, and β-secretase. These enzymes and receptors are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, 1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol has potential applications in the treatment of these diseases.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)-morpholin-4-ylmethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-18-9-6-17(7-10-18)22(23-12-14-26-15-13-23)21-19-5-3-2-4-16(19)8-11-20(21)24/h2-11,22,24H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXTTQEZVWJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![2-imino-5-(4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B4937854.png)
![N-(1-{[(2-methoxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-methylbenzamide](/img/structure/B4937858.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)

![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)

![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)